5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Technical Profile & Utilization Guide
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Technical Profile & Utilization Guide
Topic: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Physical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Technical Summary
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8 ) is a highly specialized aromatic intermediate used primarily in the synthesis of hypoxia-activated prodrugs and advanced agrochemicals. Its structure is defined by a benzoic acid core functionalized with three potent electron-withdrawing groups: a nitro group at the ortho position, a methylsulfonyl group at the para position, and a fluorine atom at the meta position relative to the carboxyl group.
This specific substitution pattern creates an electron-deficient ring system, making the compound a critical scaffold for nucleophilic aromatic substitution (
Physicochemical Characterization
The physical behavior of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is dominated by the strong electron-withdrawing nature of its substituents, which significantly enhances the acidity of the carboxylic group and influences its solubility profile.[1]
Core Physical Properties
| Property | Value / Description |
| CAS Registry Number | 185945-90-8 |
| Molecular Formula | |
| Molecular Weight | 263.20 g/mol |
| Appearance | Pale yellow crystalline solid |
| Physical State | Solid at STP |
| Solubility (Water) | Low (Acidic form); Soluble as salt (pH > 4) |
| Solubility (Organic) | Soluble in DMSO, DMF, Ethyl Acetate/Isopropanol mixtures; Sparingly soluble in Dichloromethane |
| pKa (Predicted) | ~1.8 – 2.2 (Significantly more acidic than benzoic acid due to o-NO₂ and p-SO₂Me effects) |
| LogP (Predicted) | ~0.6 – 0.9 |
| H-Bond Donors | 1 (Carboxylic Acid) |
| H-Bond Acceptors | 6 ( |
Structural Electronic Analysis
The reactivity of this compound is dictated by the cooperative electronics of its substituents:
-
2-Nitro Group (
): Provides steric bulk ortho to the carboxylic acid, forcing the carboxyl group out of planarity, and strongly deactivates the ring via induction (-I) and resonance (-M).[1] -
4-Methylsulfonyl Group (
): A strong electron-withdrawing group that further depletes electron density, particularly at the ortho and para positions relative to itself.[1] -
5-Fluoro Group (
): positioned meta to the nitro group.[1] While typically deactivating, the fluorine atom in this specific electronic environment is activated for nucleophilic displacement ( ) by amines or thiols, a property exploited in prodrug synthesis.
Synthesis & Production Protocols
The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is typically achieved via the nitration of its precursor, 3-fluoro-4-(methylsulfonyl)benzoic acid. This process requires careful temperature control to ensure regioselectivity at the C2 position.
Experimental Protocol: Nitration via Mixed Acid
Objective: Selective introduction of the nitro group at the C2 position.
Reagents:
-
3-Fluoro-4-(methylsulfonyl)benzoic acid (Precursor)
-
Concentrated Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
, >90%)
Methodology:
-
Dissolution: Charge a reaction vessel with 3-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq). Add Concentrated
(approx. 7-8 volumes) and stir at room temperature until dissolved. -
Nitration: Cool the mixture to 0–5°C. Add Fuming
(1.5–2.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent over-nitration. -
Reaction: Allow the mixture to warm to ambient temperature, then heat to 45°C and maintain for 4 hours.
-
Note: Monitoring by HPLC is recommended to ensure complete consumption of the starting material.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour carefully into a slurry of ice water (10 volumes) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the pale yellow precipitate. Wash the filter cake extensively with cold water to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at 45°C to constant weight.
-
Typical Yield: 75–80%
-
Synthesis Pathway Diagram[7]
Caption: Regioselective nitration pathway for the production of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.
Analytical Profiling & Identification
To validate the identity of the synthesized material, the following spectral characteristics are diagnostic.
Nuclear Magnetic Resonance ( -NMR)
The molecule possesses two aromatic protons in distinct electronic environments.[1]
-
Solvent: DMSO-
-
~8.5 ppm (d,
): Proton at C6 (ortho to carboxyl, ortho to fluorine). This signal typically appears as a doublet due to coupling with the adjacent fluorine atom. -
~8.2 ppm (d,
): Proton at C3 (ortho to nitro, ortho to sulfone). This proton is highly deshielded by the flanking electron-withdrawing groups.[1] -
~3.4 ppm (s, 3H): Methyl protons of the sulfonyl group (
).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid functionality.[1]
-
Molecular Ion:
at m/z 262.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Fragmentation: Loss of
(M-44) is a common fragmentation pathway for nitrobenzoic acids.[1]
Handling, Stability, and Safety (HSE)
Hazard Classification
Based on the Global Harmonized System (GHS) and data from analogous nitrobenzoic acids:
-
Signal Word: Warning
-
Hazard Statements:
Storage & Stability[12][13]
-
Hygroscopicity: The compound is generally non-hygroscopic but should be stored in a tightly sealed container.
-
Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials or away from direct light.
-
Temperature: Stable at room temperature (20–25°C). For long-term reference standard storage, refrigeration (2–8°C) is recommended to minimize any potential decarboxylation or degradation.[1]
Self-Validating Handling Protocol
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Dissolution Check: When preparing stock solutions in DMSO, visual inspection should confirm a clear, yellow solution without particulates. Turbidity indicates potential salt formation or impurities.
-
Neutralization: Spills should be neutralized with a weak base (e.g., Sodium Bicarbonate) before disposal, as the compound is a relatively strong organic acid.
References
-
Synthesis of Prodrugs and Methods of Use. US Patent 9,505,791 B2. Assignee: Convert Pharmaceuticals SA.[5] Published: Nov 29, 2016.
-
Apollo Scientific Product Data. 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8). Accessed via CymitQuimica.
-
PubChem Compound Summary. Benzoic acid, 4-(methylsulfonyl)-2-nitro- (Analogous Structure Data). National Center for Biotechnology Information.
